molecular formula C12H20ClNO2 B1649466 (1R,3S,4R)-Methyl 4-aminoadamantane-1-carboxylate hydrochloride CAS No. 1003872-58-9

(1R,3S,4R)-Methyl 4-aminoadamantane-1-carboxylate hydrochloride

Cat. No. B1649466
CAS RN: 1003872-58-9
M. Wt: 245.74
InChI Key: MANHEPNXZVTZLG-DXFGONOJSA-N
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Description

(1R,3S,4R)-Methyl 4-aminoadamantane-1-carboxylate hydrochloride is a chemical compound that has been extensively studied for its potential therapeutic uses. It is commonly referred to as Memantine, and it is a derivative of amantadine. Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist, and it is used for the treatment of Alzheimer's disease and other neurological disorders.

Scientific Research Applications

Synthesis and Structural Characterization

Adamantane derivatives, including amino acetate functionalized Schiff base organotin(IV) complexes, have been synthesized and characterized for their potential as anticancer drugs. These complexes demonstrate significant cytotoxicity against various human tumor cell lines, suggesting a promising avenue for cancer treatment research (Basu Baul et al., 2009).

Antioxidant Activity and Neuroprotective Potential

Aminoadamantane derivatives have been synthesized with antioxidant properties towards reactive oxygen species (ROS), indicating potential applications in neuroprotective treatments. These compounds, especially those with nitroxide substituents, showed significant antioxidative capacity and neuroprotective action in an in vivo rat model of parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), highlighting their potential for treating parkinsonian syndromes (Skolimowski et al., 2003).

Influenza A Virus Inhibition

Adamantane compounds, such as 1-aminoadamantane (amantadine), have been studied for their effectiveness in inhibiting the multiplication of influenza A viruses. Although not directly related to "(1R,3S,4R)-Methyl 4-aminoadamantane-1-carboxylate hydrochloride", these studies provide a basis for understanding how adamantane derivatives interact with viral proteins, potentially offering insights into new antiviral strategies (Hay et al., 1985).

Pharmacological Applications

Further research on adamantane derivatives explores their pharmacological potential, including their roles as inhibitors in enzymatic processes and their effects on neural systems. For instance, adamantane-based compounds have been investigated as inhibitors of the enzymatic synthesis of S-adenosyl-L-methionine, showcasing their potential in biochemical modulation (Coulter et al., 1974).

Safety and Hazards

The safety data sheet for a similar compound, “Methyl trans-4-Aminoadamantane-1-Carboxylate Hydrochloride”, indicates that it has some hazards associated with it. The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

properties

IUPAC Name

methyl (3S)-4-aminoadamantane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12;/h7-10H,2-6,13H2,1H3;1H/t7?,8-,9?,10?,12?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANHEPNXZVTZLG-DXFGONOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)C(C(C3)C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C12C[C@@H]3CC(C1)CC(C2)C3N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20855650
Record name Methyl (3S)-4-aminotricyclo[3.3.1.1~3,7~]decane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3S,4R)-Methyl 4-aminoadamantane-1-carboxylate hydrochloride

CAS RN

1003872-58-9
Record name Methyl (3S)-4-aminotricyclo[3.3.1.1~3,7~]decane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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